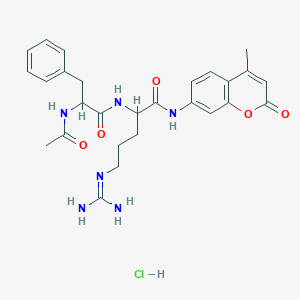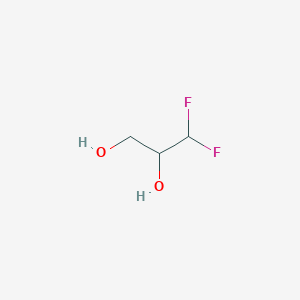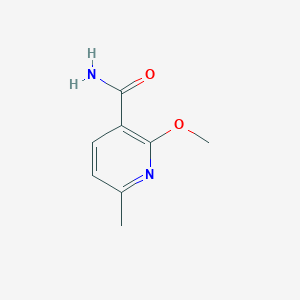
4-Amio-methoxy-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-methoxy-6-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a phenolic compound characterized by the presence of an amino group at the fourth position, a methoxy group at the first position, and a methyl group at the sixth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-methoxy-6-methylphenol typically involves the nitration of 4-methoxy-6-methylphenol followed by reduction of the nitro group to an amino group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield 4-amino-methoxy-6-methylphenol.
Industrial Production Methods: On an industrial scale, the production of 4-amino-methoxy-6-methylphenol can be achieved through a continuous flow process. This involves the controlled addition of nitrating agents to a solution of 4-methoxy-6-methylphenol, followed by continuous reduction of the nitro intermediate. The use of catalytic hydrogenation with palladium on carbon as a catalyst is also a common method for the reduction step in industrial settings.
Types of Reactions:
Oxidation: 4-Amino-methoxy-6-methylphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group. Halogenation, sulfonation, and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated phenolic compounds.
科学的研究の応用
4-Amino-methoxy-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as an antioxidant and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
作用機序
The mechanism of action of 4-amino-methoxy-6-methylphenol involves its interaction with various molecular targets. The amino and methoxy groups enhance its ability to donate electrons, making it an effective antioxidant. It can scavenge free radicals and inhibit oxidative stress pathways. Additionally, its phenolic structure allows it to interact with enzymes and proteins, potentially inhibiting their activity and modulating biological pathways.
類似化合物との比較
4-Amino-2-methoxyphenol: Similar structure but lacks the methyl group at the sixth position.
4-Amino-6-methylphenol: Similar structure but lacks the methoxy group.
2-Amino-4-methoxy-6-methylphenol: Similar structure but with the amino group at the second position.
Uniqueness: 4-Amino-methoxy-6-methylphenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups enhances its electron-donating ability, making it a potent antioxidant and a versatile intermediate in synthetic chemistry.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-(aminomethoxy)-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 |
InChIキー |
RIEKQWFHYRZVSD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B12097747.png)

![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)

